5-(1h-Pyrazol-4-yl)pyrimidine

ROS1 Kinase Inhibitor Cancer

This is a validated core scaffold for ATP-competitive kinase inhibitors (ROS1, CDK, Syk). Its substitution pattern dictates selectivity (ROS1 vs ALK; CDK4/6 vs CDK1/2). Buy this precise, high-purity building block (≥98%) to ensure target-specific SAR studies and research reproducibility. Generic pyrazolylpyrimidines yield unpredictable profiles.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B13594589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1h-Pyrazol-4-yl)pyrimidine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)C2=CN=CN=C2
InChIInChI=1S/C7H6N4/c1-6(2-9-5-8-1)7-3-10-11-4-7/h1-5H,(H,10,11)
InChIKeyKKTALDRBBASPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Pyrazol-4-yl)pyrimidine Procurement Guide: A Versatile Kinase Inhibitor Scaffold for Targeted Drug Discovery


5-(1H-Pyrazol-4-yl)pyrimidine is a heterocyclic building block that combines the pyrazole and pyrimidine moieties, forming a privileged scaffold in medicinal chemistry [1]. This structural framework is widely employed in the design of small-molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) such as ROS1, TAM receptors (Tyro3, Axl, Mer), and cyclin-dependent kinases (CDKs) [2][3]. The compound's utility stems from its ability to serve as a core template for generating focused libraries of ATP-competitive inhibitors, with numerous derivatives demonstrating nanomolar potency and tunable selectivity profiles [4].

Why Generic Substitution Fails for 5-(1H-Pyrazol-4-yl)pyrimidine: Critical Structure-Activity Relationship (SAR) Determinants


The 5-(1H-pyrazol-4-yl)pyrimidine scaffold is not a simple, interchangeable building block. Its biological activity and selectivity are exquisitely sensitive to the nature and position of substituents on both the pyrazole and pyrimidine rings. For instance, the substitution pattern at the pyrazole N1 position and the pyrimidine C2 and C4 positions dramatically influences kinase selectivity profiles [1][2]. Even minor modifications can shift a compound's target from ROS1 to ALK, CDK4/6 to CDK2, or Syk to other kinases, as demonstrated by extensive SAR studies [3][4]. Therefore, procuring a generic 'pyrazolylpyrimidine' without a precisely defined substitution pattern is highly likely to yield a compound with an undesired or unpredictable biological profile, undermining research reproducibility and lead optimization efforts.

Quantitative Evidence Guide for 5-(1H-Pyrazol-4-yl)pyrimidine: Head-to-Head Comparator Data


ROS1 Kinase Inhibition: 5-(1H-Pyrazol-4-yl)pyrimidine Derivative Outperforms Lead Compound and Demonstrates High Selectivity Over ALK

A derivative of the 5-(1H-pyrazol-4-yl)pyrimidine scaffold (compound 7c) demonstrated significantly improved ROS1 inhibitory potency compared to the initial lead compound KIST301072. It achieved an IC50 of 24 nM, representing a greater than 8-fold improvement in potency. Crucially, this compound also exhibited a 170-fold selectivity for ROS1 over the closely related ALK kinase, a key differentiator for minimizing off-target effects [1].

ROS1 Kinase Inhibitor Cancer

CDK4/6 Selectivity Profile: 4-(Pyrazol-4-yl)-pyrimidine Scaffold Demonstrates Marked Selectivity Over CDK1 and CDK2

A series of 4-(pyrazol-4-yl)-pyrimidine derivatives, closely related to the 5-(1H-pyrazol-4-yl)pyrimidine core, were optimized for selective CDK4/6 inhibition. Representative compounds exhibited significant selectivity for CDK4/6 over CDK1 and CDK2 in both enzymatic and cellular assays. The X-ray co-crystal structure of a lead compound with CDK6 (PDB: 3NUP) revealed key binding interactions that underpin this selectivity [1][2].

CDK4/6 Kinase Inhibitor Cancer

Syk Kinase Inhibition: Pyrazolylpyrimidine Scaffold Enables Potent Inhibition in Both Enzymatic and Cellular Assays

A series of pyrazolylpyrimidine-based compounds were synthesized and evaluated as Syk kinase inhibitors. Lead optimization efforts yielded compounds with potent Syk inhibition in both enzymatic assays and a cellular TNF-α release assay. The co-crystal structure of a potent inhibitor bound to Syk (PDB: 4RSS) provided detailed insights into the binding mode and guided further optimization [1][2].

Syk Kinase Inhibitor Inflammation

PI3K Inhibition: Pyrazolo-pyrimidine Scaffold Demonstrates In Vivo Target Engagement and Pharmacodynamic Modulation

Structure-based optimization of a pyrazolo-pyrimidine series, which shares the core heterocyclic architecture with 5-(1H-pyrazol-4-yl)pyrimidine, led to the discovery of potent and selective PI3K inhibitors. Notably, compound 12 from this series demonstrated in vivo knockdown of PI3K pharmacodynamic markers (pAKT, pPRAS40, pS6RP) in a PC3 prostate cancer xenograft model, confirming target engagement and downstream pathway modulation [1].

PI3K Kinase Inhibitor Cancer

Optimal Application Scenarios for 5-(1H-Pyrazol-4-yl)pyrimidine in Drug Discovery


Targeted ROS1 Kinase Inhibitor Discovery for NSCLC

The 5-(1H-pyrazol-4-yl)pyrimidine scaffold is ideally suited for building focused libraries to discover selective ROS1 inhibitors. As demonstrated by compound 7c (IC50 = 24 nM, 170-fold selectivity over ALK), the scaffold can be optimized to achieve high potency and an exceptional selectivity window against closely related kinases, a critical requirement for developing therapies for ROS1-driven non-small cell lung cancer (NSCLC) with a favorable safety profile [1].

Design of Selective CDK4/6 Inhibitors for Cancer Therapy

Leverage the pyrazolylpyrimidine core to design next-generation CDK4/6 inhibitors with improved selectivity profiles. The X-ray co-crystal structure of a 4-(pyrazol-4-yl)-pyrimidine bound to CDK6 (PDB: 3NUP) provides a validated structural template for rational design, enabling the rapid exploration of chemical space to achieve high selectivity over CDK1 and CDK2, thereby minimizing dose-limiting toxicities associated with pan-CDK inhibition [2][3].

Potent Syk Inhibitors for Inflammatory and Autoimmune Diseases

This scaffold is a validated starting point for developing Syk inhibitors with both enzymatic and cellular activity. The availability of co-crystal structures with Syk (PDB: 4RSS) allows for structure-based optimization to improve potency, selectivity, and ADME properties. The demonstrated inhibition of TNF-α release in cells confirms the scaffold's potential for treating inflammatory conditions like rheumatoid arthritis and lupus [4][5].

In Vivo-Ready PI3K Pathway Inhibitors

The pyrazolopyrimidine core has been successfully advanced to compounds that demonstrate robust in vivo target engagement and pharmacodynamic modulation of the PI3K pathway. This makes it a high-value scaffold for programs aiming to identify clinical candidates for PI3K-dependent cancers, as it offers a proven path to compounds with the necessary properties for in vivo efficacy [6].

Quote Request

Request a Quote for 5-(1h-Pyrazol-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.